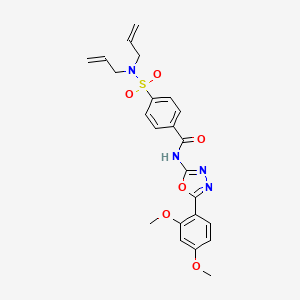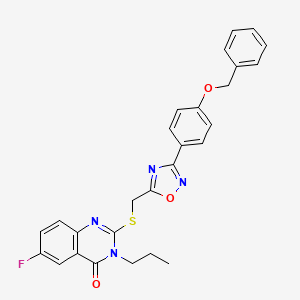
2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one represents a unique chemical entity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves a multi-step process:
Formation of the oxadiazole ring: : This is often achieved through the reaction of benzyloxy benzohydrazide with chloroacetyl chloride in the presence of an acid catalyst, leading to the formation of the oxadiazole core.
Introduction of the fluoroquinazolinone moiety: : This step involves the nucleophilic substitution reaction of 6-fluoro-3-propylquinazolin-4(3H)-one with the oxadiazole intermediate, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Thiol addition: : The final compound is obtained by reacting the intermediate with a suitable thiol reagent under controlled conditions, typically in an inert atmosphere.
Industrial Production Methods: The industrial production may incorporate these steps with optimized reaction conditions and yields. This might involve continuous flow processes to enhance efficiency and scalability, ensuring high purity and yield.
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions where specific functional groups such as thiols can be converted into disulfides or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : It can also undergo reduction reactions, such as the reduction of the oxadiazole ring to corresponding amines using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : Halogenation reactions can replace the fluorine atom with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: : H2O2, m-CPBA.
Reduction: : LiAlH4.
Substitution: : Nucleophilic agents in the presence of a base.
Major Products: The reactions can yield various products such as disulfides, sulfoxides, and amines, depending on the reaction conditions and reagents used.
Chemistry
Used as a precursor in organic synthesis for developing new compounds with potential therapeutic properties.
Biology
Investigated for its interactions with specific proteins and enzymes due to its unique molecular structure.
Medicine
Industry
Utilized in the synthesis of advanced materials and as a chemical probe in various industrial processes.
Mécanisme D'action
Mechanism: The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind selectively to active sites, inhibiting or modifying the function of these biomolecules.
Molecular Targets and Pathways
Targets: : Enzymes, protein kinases, and receptors.
Pathways: : Signal transduction pathways, metabolic pathways.
Similar Compounds
2-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole: : Shares a similar oxadiazole ring but lacks the quinazolinone moiety.
6-Fluoro-3-propylquinazolin-4(3H)-one: : Contains the quinazolinone core but does not have the oxadiazole ring.
Thioquinazolines: : Compounds with a thio group on the quinazoline ring, differing in substitution patterns.
Uniqueness: 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one stands out due to its combination of oxadiazole and quinazolinone moieties linked through a thiomethyl bridge. This unique structure confers distinctive chemical and biological properties, making it a valuable subject for further research and development.
There you have it! What's next on the agenda?
Propriétés
IUPAC Name |
6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKVVYHCLONPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B2398315.png)
![1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride](/img/structure/B2398316.png)
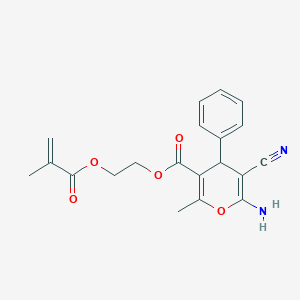

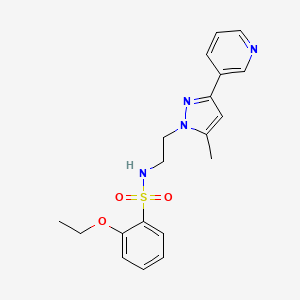


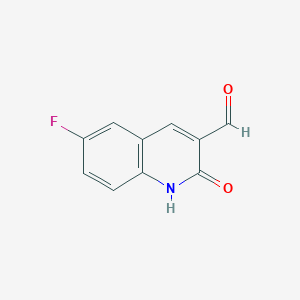
![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)
